molecular formula C18H20ClNO2S B14481863 1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene CAS No. 64256-61-7

1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene

Cat. No.: B14481863
CAS No.: 64256-61-7
M. Wt: 349.9 g/mol
InChI Key: WHYAMRXFJWMGEE-UHFFFAOYSA-N
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Description

1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene is an organic compound that features a benzene ring substituted with a chlorine atom, an ethylsulfanyl group, and a nitrobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitro or amine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The ethylsulfanyl group may also play a role in modulating the compound’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene is unique due to the presence of both the nitro and ethylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

64256-61-7

Molecular Formula

C18H20ClNO2S

Molecular Weight

349.9 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-2-nitrobutyl]-4-ethylsulfanylbenzene

InChI

InChI=1S/C18H20ClNO2S/c1-3-17(20(21)22)18(13-5-9-15(19)10-6-13)14-7-11-16(12-8-14)23-4-2/h5-12,17-18H,3-4H2,1-2H3

InChI Key

WHYAMRXFJWMGEE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)SCC)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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